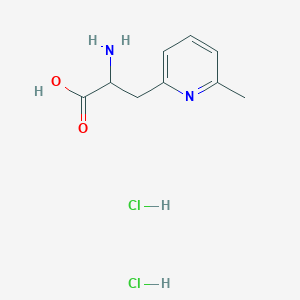

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride

Beschreibung

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted with a methyl group at the 6-position. Its molecular formula is inferred as C₉H₁₄Cl₂N₂O₂ (molecular weight ≈ 253.1 g/mol), derived by combining the parent amino acid (C₉H₁₂N₂O₂) with two hydrochloric acid molecules. The 6-methylpyridin-2-yl substituent distinguishes it from analogs with halogen or heterocyclic modifications.

Eigenschaften

Molekularformel |

C9H14Cl2N2O2 |

|---|---|

Molekulargewicht |

253.12 g/mol |

IUPAC-Name |

2-amino-3-(6-methylpyridin-2-yl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6-3-2-4-7(11-6)5-8(10)9(12)13;;/h2-4,8H,5,10H2,1H3,(H,12,13);2*1H |

InChI-Schlüssel |

RSBSSTPDJJFJCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)CC(C(=O)O)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyridine and an appropriate amino acid derivative.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

Reaction Steps: The key steps in the synthesis involve the formation of the pyridinyl ring, followed by the introduction of the amino and propanoic acid groups. This may involve multiple steps, including condensation, reduction, and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

a. 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₃N₂O₂

- Molecular Weight : 273.55 g/mol

- Key Differences: The 6-chloro substituent (electron-withdrawing) reduces electron density on the pyridine ring compared to the methyl group (electron-donating) in the target compound. Higher molecular weight due to additional chlorine atoms.

b. 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic Acid Hydrochloride

- Molecular Formula: Not explicitly provided (inferred as C₈H₉Cl₃N₂O₂).

- Key Differences: Dual chloro substituents enhance electronegativity, further altering reactivity and solubility. Commercial availability noted in supplier databases, suggesting broader industrial/research use compared to the methyl variant .

Heterocyclic Analog: (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₃O₂ (CAS 1007-42-7).

- Key Differences :

Research Implications and Limitations

- Substituent Effects : Methyl groups may enhance metabolic stability compared to chloro analogs, which are prone to nucleophilic substitution. Imidazole derivatives exhibit unique bioactivity due to their role in histidine-like pathways .

- Data Gaps: Limited peer-reviewed studies on the target compound necessitate further research into its solubility, crystallinity, and biological targets.

- Applications: Pyridine-based amino acids are explored as enzyme inhibitors or neurotransmitter analogs, while imidazole derivatives are studied in antioxidant and metal-chelating therapies .

Biologische Aktivität

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride, also known by its CAS number 98062-75-0, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential neuroprotective effects, supported by case studies and research findings.

The molecular formula of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride is , with a molecular weight of 180.20 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility and bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 98062-75-0 |

| Melting Point | 207-208 °C |

Antibacterial Activity

Research has indicated that derivatives of pyridine compounds, including 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride, exhibit notable antibacterial properties. A study highlighted that certain pyridine derivatives demonstrated activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound may also possess antifungal activity. Research on related pyridine derivatives has shown efficacy against fungi like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong antifungal potential . The structural components of these compounds are believed to play a crucial role in their bioactivity.

Neuroprotective Effects

Emerging studies suggest that compounds similar to 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid may exhibit neuroprotective effects. For example, β-amino acids have been explored for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative conditions . This area warrants further investigation to establish the specific mechanisms through which this compound may exert neuroprotective effects.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial activity of various pyridine derivatives found that one derivative exhibited an MIC of 0.0195 mg/mL against E. coli, showcasing the potential for developing effective antibacterial agents from this class of compounds .

- Fungal Inhibition : Another research effort demonstrated that specific structural modifications in pyridine derivatives led to enhanced antifungal activity against C. albicans, with MIC values significantly lower than those of conventional antifungal agents .

- Neuroprotection : Investigations into β-amino acid derivatives revealed their capacity to inhibit neuroinflammatory pathways, suggesting that similar compounds could be beneficial in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.